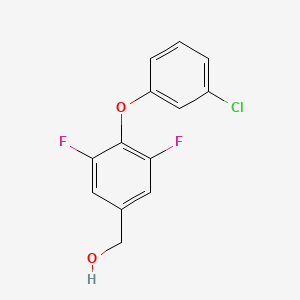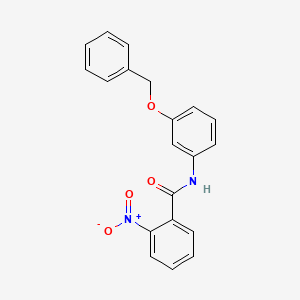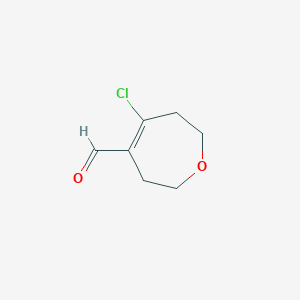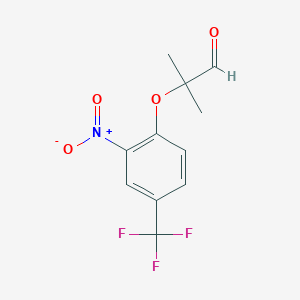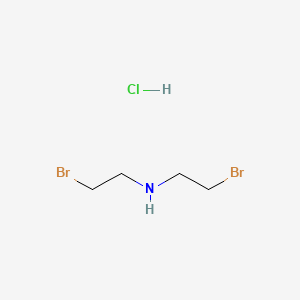
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable aminomethylating agent to introduce the aminomethyl group. This intermediate is then subjected to further reactions to attach the propanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(N-Fmoc-N-Ethyl) Aminomethyl-3-Methoxy-Phenoxy) Butyric Acid
- (4R-Cis)-6-[(Acetyloxy) Methyl)]-2,2-Dimethyl-1,3-Dioxane-4
- Meta Hydroxy Benzoic Acid (Mhba)
- ®-(+)-2-(4-Hydroxyphenoxy) Propanoic Acid
Uniqueness
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[4-(aminomethyl)-3-methoxyphenoxy]propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-11-7-10(15-6-2-5-13)4-3-9(11)8-12/h3-4,7,13H,2,5-6,8,12H2,1H3 |
InChI Key |
FXLGWZXFXQAEHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCO)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
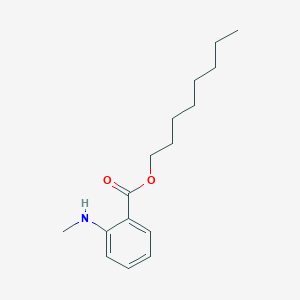
![(2,3-Bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol](/img/structure/B8336670.png)
![(3S,3'S,5R,5'R)-((6,6'-Difluoro-1H,1'H-[2,2'-biindole]-3,3'-diyl)bis(methylene))bis(pyrrolidine-5,3-diyl) diacetate](/img/structure/B8336683.png)

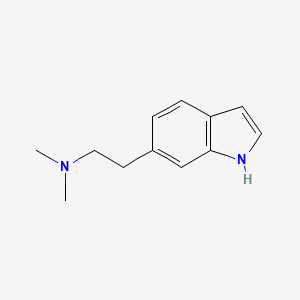
![2-[4-(2-Fluorophenoxy)phenyl]propionic acid](/img/structure/B8336716.png)
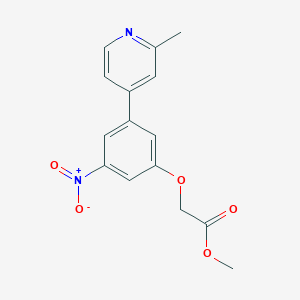
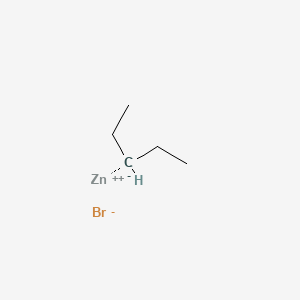
![2-[5-Chloro-2-(3-methylisoxazol-5-ylmethoxy)benzyl]isoindole-1,3-dione](/img/structure/B8336754.png)
